molecular formula C17H17N3O6 B11555673 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide CAS No. 303085-94-1

3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11555673
CAS No.: 303085-94-1
M. Wt: 359.3 g/mol
InChI Key: IRWQJZALPNFBKW-VCHYOVAHSA-N
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Description

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core with trimethoxy and nitrophenyl substituents, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzoic acid hydrazide with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Studies have shown that benzohydrazide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • A comparative study indicated that derivatives with multiple methoxy groups enhance antibacterial activity, making this compound a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties
    • The structural characteristics of hydrazides allow them to interact with biological targets involved in cancer progression. Research indicates that certain hydrazide derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
    • The presence of the nitrophenyl group may contribute to increased cytotoxicity against specific cancer cell lines, warranting further investigation into its mechanism of action.
  • Anti-inflammatory Effects
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases .

Biological Research Applications

  • Enzyme Inhibition Studies
    • The compound's ability to act as an enzyme inhibitor has been explored in various studies. It may inhibit enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes and obesity.
  • Molecular Modeling Studies
    • Molecular docking studies have been conducted to predict the binding affinity of this compound with different biological targets. These studies suggest that the compound can effectively bind to proteins associated with disease pathways, providing insights into its potential therapeutic roles .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity
    • A study synthesized several benzohydrazide derivatives and evaluated their antimicrobial activities using the nutrient agar method. Results indicated that derivatives with three methoxy groups showed superior activity against S. aureus compared to others .
  • In Vitro Anticancer Activity
    • Another research focused on the anticancer potential of hydrazide derivatives, including this compound. The findings revealed significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of trimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Biological Activity

3,4,5-trimethoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O6
  • SMILES Notation : COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C(C1=CC(=C(C=C1)N(=O)=O)C)C

The compound features a hydrazone functional group, which is known for its diverse biological activities. The presence of methoxy groups and a nitrophenyl moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study assessed its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HL-60 (Leukemia)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death. Additionally, it caused cell cycle arrest in HL-60 cells, indicating its potential as a chemotherapeutic agent .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. It was tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

The results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections and other conditions .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated antioxidant activity. Various assays have been employed to evaluate its ability to scavenge free radicals:

  • DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of 25 µg/mL.
  • ABTS Assay : It exhibited potent ABTS radical scavenging activity comparable to standard antioxidants like ascorbic acid.

These findings suggest that the compound can mitigate oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various hydrazone derivatives, including our compound. The study concluded that modifications on the benzohydrazide backbone significantly influenced the anticancer activity against multiple cell lines.
  • Antibacterial Efficacy Study :
    Another research article focused on the antibacterial properties of nitro-substituted hydrazones. The findings indicated that compounds with similar structures exhibited enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.
  • Antioxidant Properties Investigation :
    A comprehensive review on Schiff bases noted that derivatives with methoxy substitutions often exhibit superior antioxidant capabilities due to their electron-donating nature.

Properties

CAS No.

303085-94-1

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+

InChI Key

IRWQJZALPNFBKW-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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